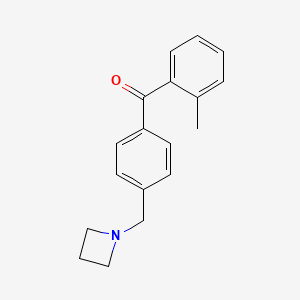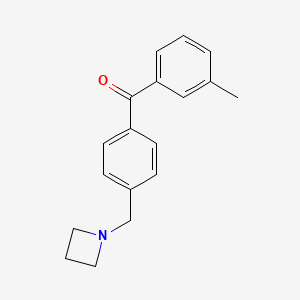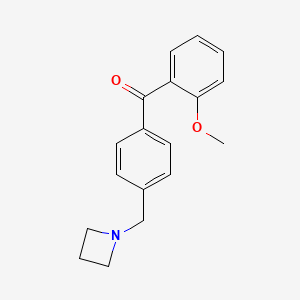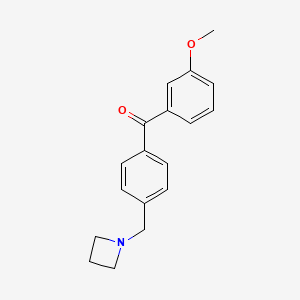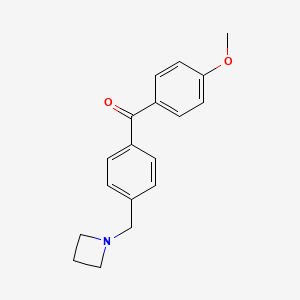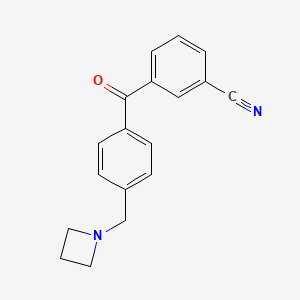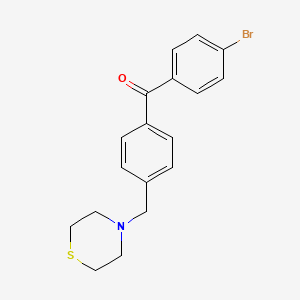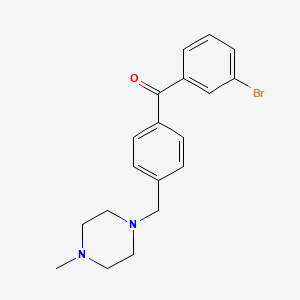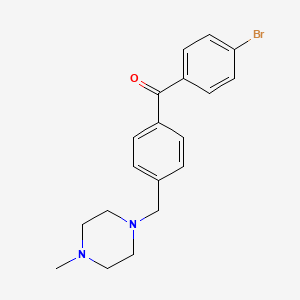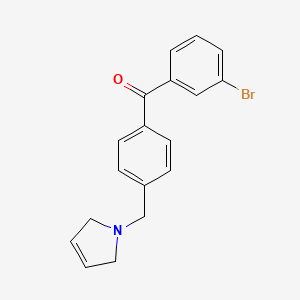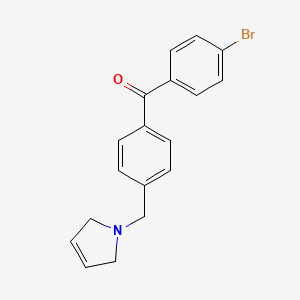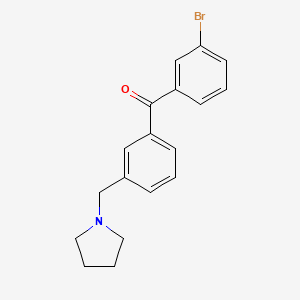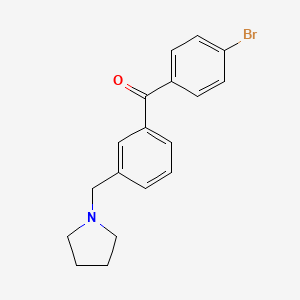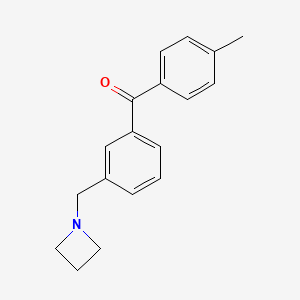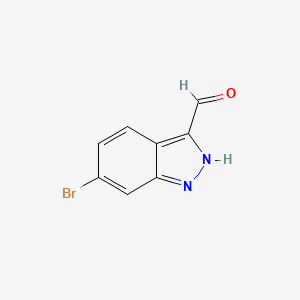
6-Bromo-1H-indazole-3-carbaldehyde
Vue d'ensemble
Description
The compound 6-Bromo-1H-indazole-3-carbaldehyde is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound is characterized by a bromine atom attached to the indazole core. Indazole derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of indazole derivatives, such as 6-bromo-2-phenyl-2H-indazole-4,7-dione, involves the 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone. This reaction produces regioisomers, including 5-methyl- and 6-methyl-2-phenyl-2H-indazole-4,7-diones. Subsequent reactions with bromine can yield mono- and dibromo derivatives . Although the specific synthesis of 6-Bromo-1H-indazole-3-carbaldehyde is not detailed in the provided papers, the general approach to synthesizing brominated indazole derivatives is through electrophilic substitution reactions, where bromine is introduced to the indazole ring.
Molecular Structure Analysis
The molecular structure of a closely related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, has been elucidated using single-crystal X-ray diffraction. The crystal structure is monoclinic with space group PI, containing two molecules per unit cell. The dimensions of the unit cell are a = 8.029(1), b = 14.309(1), c = 5.895(1)Å, β = 90.24(1)°, and V = 621 Å^3 . This provides insight into the potential molecular structure of 6-Bromo-1H-indazole-3-carbaldehyde, which may share similar structural features due to the presence of the indazole core and bromine substituent.
Chemical Reactions Analysis
Indazole derivatives can participate in various chemical reactions, including hydrogen bonding interactions. For instance, molecules of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, which is structurally similar to 6-Bromo-1H-indazole-3-carbaldehyde, are known to form aminocarbonyl hydrogen bonds and link into ribbons . This suggests that 6-Bromo-1H-indazole-3-carbaldehyde could also engage in hydrogen bonding, which could influence its reactivity and interactions with other molecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 6-Bromo-1H-indazole-3-carbaldehyde are not provided in the papers, we can infer from the related structures that such compounds typically exhibit solid-state properties conducive to crystal formation. The presence of a bromine atom is likely to increase the molecular weight and influence the compound's polarity, boiling point, and melting point. The indazole core contributes to the aromaticity and potential planarity of the molecule, which can affect its electronic properties and interactions with other chemical entities.
Applications De Recherche Scientifique
1. Synthetic Approaches to Indazoles
- Application Summary: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .
- Methods of Application: The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results or Outcomes: This approach has led to the development of a wide variety of 1H-indazoles in good to excellent yields .
2. Anticancer, Antiangiogenic, and Antioxidant Agents
- Application Summary: A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .
- Methods of Application: The capability of the synthesized compounds to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), were assessed by using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay .
- Results or Outcomes: Among the compounds screened, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver), when compared with the standard methotrexate . These compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development . Some compounds were found to have significant OH radical scavenging activities, DPPH radical scavenging activity, and SOR scavenging activity when compared with the reference compound ascorbic acid .
3. Kinase Inhibitors
- Application Summary: Indazole derivatives are gaining attention in medicinal chemistry as kinase inhibitors . Kinase inhibitors are important in the treatment of cancer and inflammatory diseases.
- Methods of Application: 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .
- Results or Outcomes: The development of these kinase inhibitors can lead to more effective treatments for cancer and inflammatory diseases .
4. Multicomponent Reactions
- Application Summary: 1H-Indole-3-carbaldehyde and its derivatives, including “6-Bromo-1H-indazole-3-carbaldehyde”, are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .
- Methods of Application: These MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
- Results or Outcomes: MCRs are generally high-yielding, operationally friendly, time- and cost-effective , complying with the green chemistry criteria . They encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .
5. Transition Metal Catalyzed Reactions
- Application Summary: The synthesis of 1H- and 2H-indazoles has been achieved through various strategies, including transition metal catalyzed reactions .
- Methods of Application: The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results or Outcomes: This review article gives a brief outline of optimized synthetic schemes with relevant examples .
6. Inhibitors for the Treatment of Respiratory Disease
- Application Summary: Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
- Methods of Application: The synthesis of these inhibitors involves the use of 1H-indazole-3-carboxaldehydes as key intermediates .
- Results or Outcomes: The development of these inhibitors can lead to more effective treatments for respiratory diseases .
Safety And Hazards
Propriétés
IUPAC Name |
6-bromo-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQKGUPOPZJRLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646093 | |
| Record name | 6-Bromo-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1H-indazole-3-carbaldehyde | |
CAS RN |
885271-72-7 | |
| Record name | 6-Bromo-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



